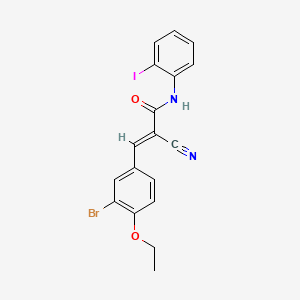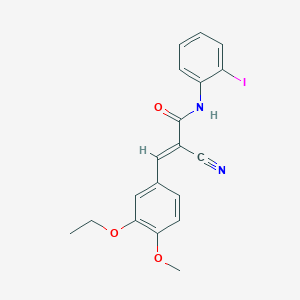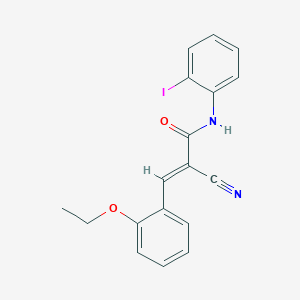
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research. It is a member of the propenamide family and is commonly referred to as BEPPA. BEPPA is a potent inhibitor of the protein kinase B (PKB/Akt) signaling pathway, which is responsible for regulating cell growth, proliferation, and survival. In
Mecanismo De Acción
BEPPA inhibits the PKB/Akt signaling pathway by binding to the PH domain of PKB/Akt. This binding prevents the activation of PKB/Akt by phosphoinositide-dependent kinase 1 (PDK1), which is required for its activation. As a result, downstream signaling events that are regulated by PKB/Akt, such as cell survival, proliferation, and metabolism, are inhibited.
Biochemical and Physiological Effects:
BEPPA has been shown to have significant effects on various biochemical and physiological processes. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a critical role in the initiation of programmed cell death. BEPPA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase. Additionally, BEPPA has been shown to protect neurons from oxidative stress and prevent neuroinflammation by inhibiting the activation of microglia and astrocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BEPPA in lab experiments is its potency and specificity. It is a highly potent inhibitor of the PKB/Akt signaling pathway and has been shown to have minimal off-target effects. Additionally, BEPPA is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using BEPPA is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on BEPPA. One area of interest is the development of more potent and selective inhibitors of the PKB/Akt signaling pathway. Additionally, further research is needed to investigate the potential therapeutic applications of BEPPA in the treatment of various cancers and neurodegenerative diseases. Finally, the development of more efficient methods for the synthesis and purification of BEPPA could lead to its wider use in scientific research.
Métodos De Síntesis
The synthesis of BEPPA involves the condensation reaction of 3-bromo-4-ethoxybenzaldehyde with 2-iodobenzonitrile in the presence of an appropriate base. This reaction results in the formation of the intermediate (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide, which can be purified by column chromatography. The final product is obtained by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
BEPPA has been extensively studied for its potential therapeutic applications. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the PKB/Akt signaling pathway. BEPPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BEPPA has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been found to protect neurons from oxidative stress and prevent neuroinflammation.
Propiedades
IUPAC Name |
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrIN2O2/c1-2-24-17-8-7-12(10-14(17)19)9-13(11-21)18(23)22-16-6-4-3-5-15(16)20/h3-10H,2H2,1H3,(H,22,23)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPCGMVCRAJIH-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466785.png)
![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)



![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466826.png)

![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466837.png)
![(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B7466840.png)


![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466851.png)
![Phenyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7466859.png)
